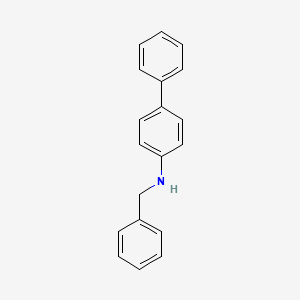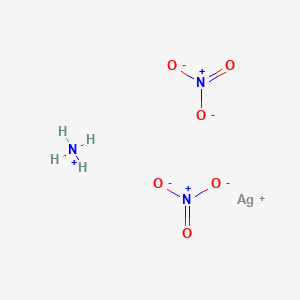
Silver ammonium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver ammonium nitrate is a chemical compound with the molecular formula H₄AgN₂O₃. It is a complex compound formed by the reaction of silver nitrate and ammonium hydroxide. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silver ammonium nitrate can be synthesized by adding strong ammonium hydroxide to an aqueous solution of silver nitrate. Initially, a precipitate of silver oxide forms, which then dissolves upon the addition of more ammonium hydroxide, forming the complex compound [Ag(NH₃)₂]OH . The reaction conditions require careful control of the amount of ammonium hydroxide to avoid excess alkalinity, which can reduce the effectiveness of the solution.
Industrial Production Methods
In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The process includes dissolving silver nitrate in water, followed by the gradual addition of ammonium hydroxide until the desired complex is formed. The solution is then filtered to remove any undissolved particles and stored in light-resistant containers to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions
Silver ammonium nitrate undergoes various chemical reactions, including:
Precipitation: It reacts with halide ions to form insoluble silver halides, which are used in qualitative analysis.
Common Reagents and Conditions
Ammonium hydroxide: Used in the preparation of the compound.
Halide ions: React with this compound to form silver halides.
Aldehydes: Oxidized by this compound in the Tollens’ test.
Major Products Formed
Metallic silver: Formed during the reduction reactions.
Silver halides: Formed during precipitation reactions.
Scientific Research Applications
Silver ammonium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in qualitative analysis and in the synthesis of other silver compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Utilized for its antimicrobial properties in wound dressings and other medical applications.
Industry: Applied in the production of photographic films and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of silver ammonium nitrate primarily involves the reactivity of silver ions (Ag⁺). These ions can bind to and disrupt various biological molecules, including proteins and DNA, leading to antimicrobial effects . In chemical reactions, silver ions act as oxidizing agents, accepting electrons and facilitating the formation of new compounds .
Comparison with Similar Compounds
Similar Compounds
Silver nitrate (AgNO₃): A precursor to silver ammonium nitrate, used in similar applications but lacks the complex formation with ammonia.
Tollens’ reagent: Contains the silver-ammonia complex and is used specifically for the detection of aldehydes.
Uniqueness
This compound is unique due to its ability to form a stable complex with ammonia, enhancing its reactivity and making it suitable for a broader range of applications compared to silver nitrate alone .
Properties
CAS No. |
60347-66-2 |
|---|---|
Molecular Formula |
AgH4N3O6 |
Molecular Weight |
249.92 g/mol |
IUPAC Name |
azanium;silver;dinitrate |
InChI |
InChI=1S/Ag.2NO3.H3N/c;2*2-1(3)4;/h;;;1H3/q+1;2*-1;/p+1 |
InChI Key |
JNKQKOKSOYJQIZ-UHFFFAOYSA-O |
Canonical SMILES |
[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


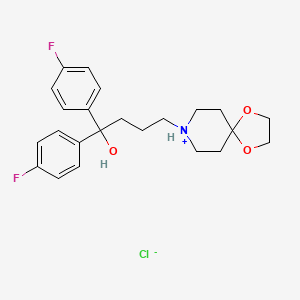
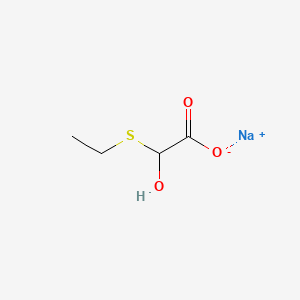
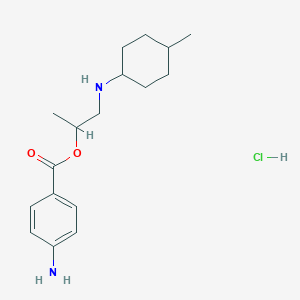
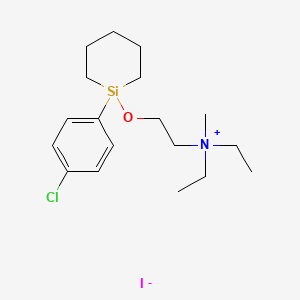
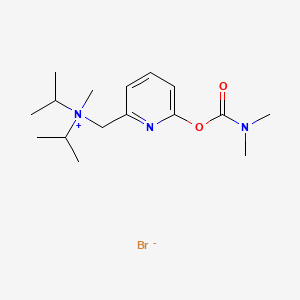
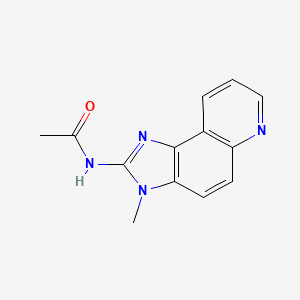

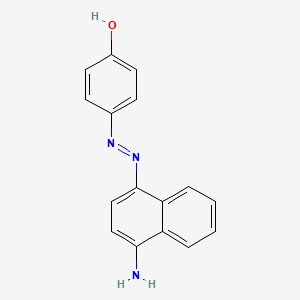
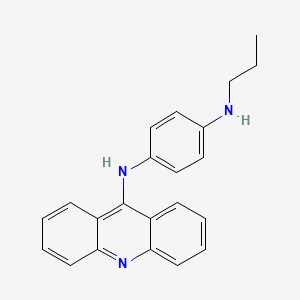

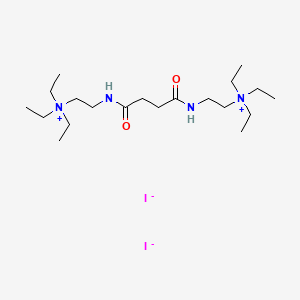
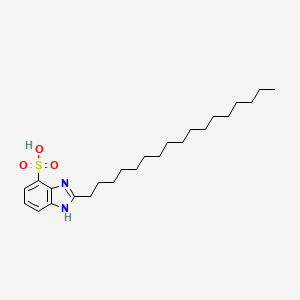
![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)
